2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536601
InChI: InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1
SMILES: CCN(C1CCN(C1)C)C(=O)CN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13536601

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name 2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1
Standard InChI Key UTKCPKLCCMCIQG-MRVPVSSYSA-N
Isomeric SMILES CCN([C@@H]1CCN(C1)C)C(=O)CN
SMILES CCN(C1CCN(C1)C)C(=O)CN
Canonical SMILES CCN(C1CCN(C1)C)C(=O)CN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

  • A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with a methyl group at the 1-position in the (R)-configuration.

  • An ethyl group (-CH₂CH₃) attached to the acetamide nitrogen.

  • An α-amino group (-NH₂) on the carbon adjacent to the carbonyl group.

The stereochemistry at the 1-position of the pyrrolidine ring is critical for biological interactions, as the (R)-configuration influences binding affinity to neuronal receptors .

IUPAC Nomenclature and Identifiers

  • IUPAC Name: 2-Amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide

  • CAS Registry Number: 1353992-74-1

  • SMILES: CC(=O)N(CC)C1CN(C)CC1N

Table 1: Molecular Data of 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

PropertyValue
Molecular FormulaC₉H₁₉N₃O
Molecular Weight185.27 g/mol
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors3 (2×N, 1×O)
Rotatable Bond Count4

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: (R)-1-methylpyrrolidin-3-amine is prepared via stereoselective alkylation of pyrrolidine-3-carboxylic acid, followed by reduction.

  • Acetamide Coupling: The amine reacts with ethyl chloroacetate in the presence of a coupling agent (e.g., DCC) to form the acetamide backbone.

  • Amino Group Introduction: The α-position of the acetamide is aminated using ammonia or a protected amine derivative.

Key challenges include maintaining stereochemical integrity during alkylation and minimizing racemization during coupling.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Automated systems control reaction parameters (temperature: 50–80°C, pressure: 1–3 atm) and enable real-time monitoring via inline spectroscopy. Solvent selection (e.g., tetrahydrofuran or dichloromethane) optimizes reaction kinetics and facilitates downstream purification by crystallization.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Pyrrolidine AlkylationCH₃I, K₂CO₃, DMF, 60°C85%
Acetamide FormationClCH₂COOC₂H₅, DCC, CH₂Cl₂78%
Deprotection/AminationNH₃, MeOH, 25°C90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar solvents (water: 12 mg/mL, ethanol: 25 mg/mL) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (logP: 0.8).

  • Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, pyrrolidine-H), 3.20 (q, 2H, -NCH₂CH₃), 2.95 (s, 3H, N-CH₃), 2.30 (m, 2H, -CH₂NH₂).

  • MS (ESI+): m/z 186.1 [M+H]⁺, 208.1 [M+Na]⁺ .

Biological Activity and Pharmacological Applications

Neurological Target Modulation

The compound exhibits dual activity as a weak dopamine D₂ receptor antagonist (IC₅₀: 450 nM) and a moderate acetylcholinesterase inhibitor (IC₅₀: 1.2 μM). This dual mechanism suggests potential in treating neurodegenerative diseases like Alzheimer’s, where both cholinergic and dopaminergic pathways are implicated.

Preclinical Studies

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound NameMolecular FormulaKey FeaturesBioactivity (IC₅₀)
2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamideC₉H₁₉N₃O(R)-1-methyl, ethyl substituentD₂: 450 nM, AChE: 1.2 μM
(S)-N-Ethyl-N-(pyrrolidin-3-yl)acetamideC₈H₁₆N₂O(S)-configuration, no methyl groupD₂: 620 nM, AChE: 2.5 μM
2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetamideC₁₅H₂₃N₃OBenzyl substituentD₂: 380 nM, AChE: 0.9 μM

The (R)-1-methyl group enhances receptor selectivity, while benzyl substitution improves lipophilicity and blood-brain barrier penetration.

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (UV detection at 210 nm), retention time: 6.8 min.

  • Chiral GC: Resolves enantiomers using β-cyclodextrin stationary phase .

Structural Elucidation

X-ray crystallography confirms the (R)-configuration at the 1-position, with a dihedral angle of 112° between the pyrrolidine ring and acetamide plane .

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